molecular formula C20H19FN4O2 B15079224 3-(3-Ethoxyphenyl)-N'-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 303108-08-9

3-(3-Ethoxyphenyl)-N'-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B15079224
CAS No.: 303108-08-9
M. Wt: 366.4 g/mol
InChI Key: BDINXBJJAJEPSK-LPYMAVHISA-N
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Description

3-(3-Ethoxyphenyl)-N'-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based hydrazone derivative characterized by a 3-ethoxyphenyl group at position 3 of the pyrazole ring and a 4-fluorophenyl-substituted ethylidene moiety at the carbohydrazide position.

Properties

CAS No.

303108-08-9

Molecular Formula

C20H19FN4O2

Molecular Weight

366.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19FN4O2/c1-3-27-17-6-4-5-15(11-17)18-12-19(24-23-18)20(26)25-22-13(2)14-7-9-16(21)10-8-14/h4-12H,3H2,1-2H3,(H,23,24)(H,25,26)/b22-13+

InChI Key

BDINXBJJAJEPSK-LPYMAVHISA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)F

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)-N’-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-ethoxybenzaldehyde with 4-fluoroacetophenone to form an intermediate chalcone. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. Finally, cyclization of the hydrazone under acidic or basic conditions yields the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-N’-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3-Ethoxyphenyl)-N'-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound featuring a pyrazole ring and ethoxy and fluorophenyl groups that enhance its chemical diversity. It is of interest for applications in medicinal chemistry and material science.

Potential Applications

  • Antimicrobial and anticancer properties Preliminary research indicates that this compound may have antimicrobial and anticancer properties, making it a candidate for pharmacological investigations. Its mechanism of action may involve interactions with molecular targets like enzymes and receptors, modulating biological pathways.
  • Interaction with biological targets Studies are exploring how this compound interacts with biological targets, with initial findings suggesting it may bind to specific enzymes or receptors, altering their activity. Further research is needed to fully understand these mechanisms and their therapeutic implications.

Structural Similarity and Uniqueness

Several compounds share structural similarities with this compound. Examples include:

  • N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide: Contains hydroxy and nitrophenyl groups and has been studied for antioxidant properties.
  • N'-(1-(4-Hydroxyphenyl)ethylidene)-3-(2-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide: Features hydroxy and methoxy groups and has potential anti-inflammatory effects.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of both ethoxy and fluorophenyl moieties, which may contribute to distinct biological activities compared to similar compounds. This combination potentially enhances its efficacy as a pharmaceutical agent while providing a versatile scaffold for further chemical modifications.

Pyrazole Compounds

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-N’-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound’s structural analogs differ in substituents on the aromatic rings and core heterocycles. Key variations include:

Table 1: Substituent Comparison
Compound Name Pyrazole Substituent Hydrazone Substituent Core Heterocycle Reference
Target Compound 3-ethoxyphenyl 4-fluorophenyl ethylidene Pyrazole -
3-(3-Ethoxyphenyl)-N'-(4-methoxyphenyl analog 3-ethoxyphenyl 4-methoxyphenyl ethylidene Pyrazole
(E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl) derivative 4-chlorophenyl 5-chloro-2-hydroxyphenyl Pyrazole
Compound 2j (chalcone) N/A 4-bromo-2-hydroxy-5-iodophenyl + 4-fluorophenyl Chalcone
Compound 12b (triazole) N/A 4-fluorophenyl triazole 1,2,3-Triazole
Compound 188 (hydrazone) N/A 4-fluorophenyl ethylidene Hydrazone

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and fluoro (electron-withdrawing) groups at the para position of the phenyl ring modulate electronic properties. Fluorine’s electronegativity enhances dipole interactions and bioavailability compared to methoxy .

Pharmacological Activity

Table 2: Activity Comparison
Compound Name Activity Type IC50/MIC Value Reference
Target Compound Not reported N/A -
Compound 26 (pyrazole) A549 cell inhibition High activity (exact IC50 not reported)
Compound 2j (chalcone) Enzyme inhibition IC50 = 4.703 μM
Compound 188 (hydrazone) Antimicrobial MIC = ~10–20 μM*
Compound 12b (triazole) Antibacterial Not quantified

*MIC values converted from µg/mL to molarity based on molecular weights.

Structure-Activity Relationship (SAR) Insights :

  • Fluorophenyl Advantage : In chalcones (e.g., 2j), para-fluorophenyl substitution correlates with lower IC50 values (4.703 μM) compared to methoxy-substituted analogs (IC50 > 25 μM) . This trend suggests fluorine’s electronegativity enhances target binding.
  • Hydrazone Flexibility : The hydrazone linkage in the target compound may improve conformational adaptability for enzyme inhibition, as seen in compound 188’s antimicrobial activity .

Biological Activity

3-(3-Ethoxyphenyl)-N'-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide, a compound with the CAS number 303108-08-9, has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H19FN4O2C_{20}H_{19}FN_{4}O_{2}, characterized by a pyrazole ring and various functional groups that enhance its chemical diversity. The presence of the ethoxy and fluorophenyl moieties is believed to contribute to its unique biological activities.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity . Research indicates that compounds with similar structures have demonstrated effectiveness against various bacterial strains. For instance, pyrazole derivatives have been reported to inhibit the growth of pathogenic bacteria, potentially through mechanisms that disrupt cell membrane integrity or inhibit essential enzymes .

Anticancer Activity

The compound also shows anticancer properties , with studies indicating significant cytotoxic effects on cancer cell lines. For example, compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in cancer cells. A related study found an IC50 value of 49.85 μM for a similar pyrazole derivative against tumor cells, suggesting potential for further development as an anticancer agent .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that it interacts with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. These interactions may modulate biological processes critical for the survival and proliferation of pathogens and cancer cells .

Case Studies and Research Findings

StudyFindings
Xia et al., 2022Investigated the antitumor activity of pyrazole derivatives; significant apoptosis observed in cancer cell lines .
Fan et al., 2022Evaluated cytotoxicity against A549 cell lines; certain derivatives induced autophagy without apoptosis .
Recent Review on PyrazolesSummarized various biological activities including anti-inflammatory and anticancer properties linked to structural features .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other similar compounds:

Compound NameCAS NumberKey Features
N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide303106-90-3Contains hydroxy and nitrophenyl groups; studied for antioxidant properties.
N'-(1-(4-Hydroxyphenyl)ethylidene)-3-(2-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide1359945-03-1Features hydroxy and methoxy groups; potential anti-inflammatory effects.

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